Cy3-PEG-DMPE
Description
General Significance of Phosphatidylethanolamines in Membrane Biology
Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are integral components of most cell membranes. wikipedia.orgnumberanalytics.com They are the second most abundant phospholipid in many cellular membranes, after phosphatidylcholine (PC). numberanalytics.com PEs play a multifaceted role in maintaining the structural integrity and fluidity of the lipid bilayer. numberanalytics.comcreative-proteomics.com Their unique cone-like shape, a consequence of a small headgroup in relation to their fatty acid chains, induces curvature in the membrane. This property is crucial for processes like membrane fusion and fission, which are fundamental to cellular events such as vesicle trafficking and cell division. nih.gov
PEs are involved in a wide array of cellular functions. They are essential for the proper folding and function of certain membrane proteins, acting as a "chaperone" to ensure their correct tertiary structure. wikipedia.org In the inner mitochondrial membrane, PEs are enriched and play a vital role in oxidative phosphorylation and mitochondrial biogenesis. creative-proteomics.comnih.gov Furthermore, PEs are precursors for other important molecules, including the neurotransmitter anandamide (B1667382) and phosphatidylcholine through a specific synthesis pathway in the liver. wikipedia.orgbiocrates.com Their presence and metabolism are linked to various physiological processes and have been implicated in health and disease, including neurological disorders and liver disease. nih.gov
Role of Dimyristoylphosphatidylethanolamine as a Canonical Model Lipid in Membrane Research
Dimyristoylphosphatidylethanolamine (DMPE) is a specific type of PE where the two fatty acid chains are myristic acid, a saturated 14-carbon fatty acid. wikipedia.org This defined chemical structure makes DMPE an invaluable tool in membrane research. Scientists utilize DMPE to create artificial membranes, known as liposomes or lipid bilayers, which serve as simplified models of natural cell membranes. medchemexpress.cominvivochem.comdcchemicals.com
The homogeneity of its acyl chains allows for the study of fundamental lipid properties and their influence on membrane behavior without the complexity of the diverse lipid composition found in natural membranes. For instance, the phase behavior of DMPE bilayers, including the transition from a gel-like state to a fluid state, has been extensively studied to understand how temperature affects membrane fluidity. nih.govnih.gov This is crucial as membrane fluidity is vital for many cellular processes.
Furthermore, DMPE is frequently used to investigate lipid-protein interactions. nih.gov By incorporating proteins into DMPE bilayers, researchers can study how the lipid environment affects protein structure and function. These studies are essential for understanding how membrane proteins, such as receptors and channels, operate within the cell membrane. The zwitterionic nature of DMPE, possessing both a positive and negative charge, also allows for the investigation of how charged molecules interact with membranes. cymitquimica.com
Table 1: Physicochemical Properties of Dimyristoylphosphatidylethanolamine (DMPE)
| Property | Value |
|---|---|
| Molecular Formula | C33H66NO8P |
| Molecular Weight | 635.85 g/mol |
| Appearance | Solid at room temperature |
| Boiling Point | 685.6°C at 760 mmHg |
| Flash Point | 368.5°C |
Data sourced from InvivoChem invivochem.com
Structure
2D Structure
Properties
CAS No. |
20255-95-2 |
|---|---|
Molecular Formula |
C33H66NO8P |
Molecular Weight |
635.9 g/mol |
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H66NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30,34H2,1-2H3,(H,37,38) |
InChI Key |
NEZDNQCXEZDCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCC |
Synonyms |
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine 1,2-dimyristoylphosphatidylethanolamine 1,2-ditetradecanoyl-sn-glycero-3-phosphoethanolamine dimyristoyl cephalin DMPE tetradecanoic acid, (1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl este |
Origin of Product |
United States |
Biophysical Characterization and Membrane Organization of Dimyristoylphosphatidylethanolamine
Thermotropic Phase Behavior of Dimyristoylphosphatidylethanolamine Bilayers
The behavior of DMPE bilayers is highly dependent on temperature, undergoing distinct phase transitions that alter the physical state of the membrane. These transitions are fundamental to understanding the fluidity and functional state of membranes containing this phospholipid.
Gel to Liquid-Crystalline Phase Transitions and Associated Enthalpies
Hydrated DMPE bilayers exhibit a primary thermotropic phase transition from a more ordered gel (Lβ) phase to a more disordered liquid-crystalline (Lα) phase. nih.govfrontiersin.org This transition is characterized by the "melting" of the hydrocarbon chains, leading to a significant change in the membrane's physical properties. avantiresearch.com The temperature at which this occurs is known as the main transition temperature (Tm).
Calorimetric studies, particularly Differential Scanning Calorimetry (DSC), have been instrumental in characterizing this phase transition. nih.govucm.es For fully hydrated DMPE, the gel to liquid-crystalline transition temperature (Tm) is observed at approximately 49.6 °C. nih.gov The enthalpy change (ΔH) associated with this main transition provides insight into the energy required to disrupt the ordered packing of the acyl chains. researchgate.netresearchgate.net
Furthermore, research has revealed the existence of a metastable subgel phase in hydrated DMPE. nih.gov This subgel phase forms slowly at low temperatures (around 0 °C) and, upon heating, transitions directly to the liquid-crystalline phase at a higher temperature (Th) of 56.3 °C, with a corresponding enthalpy change (ΔHh) of 16.0 ± 0.6 kcal/mol. nih.gov The gel phase of DMPE is considered metastable throughout its temperature range. nih.gov
Table 1: Thermotropic Phase Transition Data for Hydrated Dimyristoylphosphatidylethanolamine (DMPE) Bilayers
| Transition | Transition Temperature (°C) | Enthalpy Change (kcal/mol) |
| Gel (Lβ) to Liquid-Crystalline (Lα) | 49.6 | 4.8 |
| Subgel to Liquid-Crystalline (Lα) | 56.3 | 16.0 ± 0.6 |
Influence of Temperature on Acyl Chain Packing and Order
Temperature has a profound effect on the conformational order and packing of the myristoyl chains within DMPE bilayers. In the gel phase, below the Tm, the acyl chains are in a highly ordered, all-trans configuration, leading to a tightly packed and relatively rigid membrane structure. avantiresearch.comnih.gov This ordered state is characterized by a high degree of orientational order. nih.gov
As the temperature increases and approaches the Tm, the acyl chains begin to exhibit increased rotational and vibrational freedom. mdpi.com Upon transitioning to the liquid-crystalline phase, there is a significant increase in the number of gauche conformations along the acyl chains. mdpi.com This introduces "kinks" in the chains, leading to a more disordered, fluid state with increased lateral mobility of the lipid molecules. avantiresearch.com The orientational order of the acyl chains decreases significantly from the gel to the liquid-crystalline phase. mpg.de This change in acyl chain packing results in an increase in the area per lipid molecule and a decrease in the bilayer thickness. cmu.edu
Intrinsic Tendency of Dimyristoylphosphatidylethanolamine to Form Non-Bilayer Lipid Structures
Hexagonal (HII) Phase Formation and Stability
The inverted hexagonal (HII) phase consists of hexagonally packed, water-filled cylinders lined by the lipid headgroups, with the hydrocarbon chains extending outwards into a continuous hydrocarbon matrix. researchgate.net The propensity of PEs to form this phase is influenced by factors such as temperature, hydration, and acyl chain saturation. frontiersin.org While unsaturated PEs readily form the HII phase, saturated PEs like DMPE have a stronger tendency to exist in the lamellar (bilayer) phase under physiological conditions. frontiersin.orgfrontiersin.org However, under certain conditions, such as reduced hydration or elevated temperatures, even saturated PEs can be induced to form non-lamellar structures. frontiersin.org The transition from a lamellar to an HII phase is a complex process that can proceed through intermediate structures. nih.govnih.gov
Role in Modulating Membrane Curvature and Lateral Pressure
The conical shape of DMPE molecules and their tendency to induce negative curvature strain are critical in modulating the physical properties of membranes. frontiersin.orgfrontiersin.org Membrane curvature is a fundamental aspect of many cellular processes, including vesicle formation and fusion. The inclusion of cone-shaped lipids like DMPE can influence the local curvature of a membrane.
The distribution of lateral pressure across the bilayer is also affected by the molecular shape of its constituent lipids. nih.govnih.gov The smaller headgroup of DMPE leads to different packing constraints compared to cylindrical lipids, contributing to the complex lateral pressure profile within the membrane. This profile, in turn, can influence the function of membrane-embedded proteins. nih.gov
Lateral Organization and Microdomain Formation in Dimyristoylphosphatidylethanolamine-Containing Membranes
Biological membranes are not homogenous structures but are laterally organized into distinct domains with specific lipid and protein compositions, often referred to as microdomains or rafts. nih.gov The formation of these domains is driven by various factors, including the differential packing abilities and interactions of the constituent lipids.
Research has provided direct evidence for the involvement of DMPE in the formation of lipid microdomains. Studies utilizing a fluorescently labeled DMPE derivative (DMPE–Cy5) have visualized the existence of fluid microdomains within the plasma membranes of cells. nih.gov The preferential partitioning of this saturated lipid probe into these domains suggests that DMPE can be a component of such specialized membrane regions. nih.gov The formation of these microdomains is thought to be influenced by the acyl chain saturation of the lipids, with a preference for the inclusion of saturated lipids like DMPE while excluding highly unsaturated ones. nih.gov This lateral segregation of lipids into domains is crucial for a variety of cellular functions, including signal transduction and protein sorting. nih.gov
Phase Segregation and Its Impact on Membrane Properties
Dimyristoylphosphatidylethanolamine (DMPE) in hydrated bilayers exhibits complex phase behavior, characterized by the segregation of lipids into distinct physical states. nih.govnih.gov This behavior is fundamental to its role in model membrane systems. The primary phase transition for DMPE is the conversion from a tightly packed gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα). nih.govnih.gov This main transition (Tm) occurs at approximately 49.6 °C. nih.gov In the phase-transition region, spectra indicate an interconversion of coexisting lipid phases, highlighting the segregation process. nih.gov
The segregation into gel, subgel, or liquid-crystalline domains directly impacts the membrane's physical characteristics. The gel and subgel phases are characterized by highly ordered, tightly packed acyl chains, leading to a rigid and less permeable membrane structure. wikipedia.org In contrast, the liquid-crystalline phase features disordered acyl chains, resulting in a fluid and more dynamic membrane. wikipedia.org The order parameter for DMPE's acyl chains in the fluid phase is about 15% higher than that of Dimyristoylphosphatidylcholine (B1235183) (DMPC) at similar reduced temperatures, signifying a more ordered fluid phase for DMPE. nih.gov
Table 1: Thermotropic Phase Transition Data for Hydrated DMPE Bilayers
This table presents the transition temperatures and associated enthalpy and volume changes for the phase transitions observed in hydrated Dimyristoylphosphatidylethanolamine (DMPE) bilayers, based on calorimetric and dilatometric studies.
| Transition | Transition Temperature | Enthalpy Change (ΔH) | Volume Change (ΔV) | Source |
|---|---|---|---|---|
| Gel to Liquid-Crystalline (Tm) | 49.6 °C | Not Specified | Not Specified | nih.gov |
| Subgel to Liquid-Crystalline (Th) | 56.3 °C | 16.0 ± 0.6 kcal/mol | 0.085 ± 0.014 mL/g | nih.gov |
Effects of Headgroup and Acyl Chain Composition on Membrane Heterogeneity
Membrane heterogeneity, or the lateral organization of lipids into domains with distinct compositions and physical properties, is significantly influenced by the molecular structure of the constituent lipids, including their headgroups and acyl chains. biorxiv.orgnih.gov
The ethanolamine (B43304) headgroup of DMPE is smaller than the phosphocholine (B91661) headgroup of its phosphatidylcholine analogue, DMPC. This size difference, along with variations in hydration and hydrogen bonding capabilities, affects intermolecular spacing and packing, which in turn influences phase behavior. nih.govnih.gov Introducing DMPE into a DMPC bilayer creates a headgroup size mismatch that can promote the formation of lipid domains and alter membrane properties. nih.gov The effect of the headgroup is clearly demonstrated by comparing the phase transition temperatures of DMPE and its N-methylated derivatives. nih.gov As methyl groups are successively added to the ethanolamine headgroup, making it bulkier and more similar to choline, the chain melting transition temperature systematically decreases. nih.gov This shows that smaller, less methylated headgroups like that of DMPE favor more stable, higher-melting gel phases due to stronger intermolecular interactions. nih.gov
Table 2: Influence of Headgroup N-Methylation on the Chain Melting Transition Temperature (Tm) of Dimyristoyl Phospholipids (B1166683)
This table compares the onset temperatures for the gel to liquid-crystalline phase transition for hydrated bilayers of DMPE, its N-methylated derivatives, and DMPC, illustrating the impact of increasing headgroup size.
| Lipid | Headgroup | Transition Temperature (Onset) | Source |
|---|---|---|---|
| DMPE | Ethanolamine | 49.2 °C | nih.gov |
| mmDMPE | N-monomethyl-ethanolamine | 42.3 °C | nih.gov |
| dmDMPE | N,N-dimethyl-ethanolamine | 30.7 °C | nih.gov |
| DMPC | Choline | 23 °C | nih.gov |
Dimyristoylphosphatidylethanolamine in Lipid Protein Interactions
Modulation of Membrane Protein Structure and Function by Dimyristoylphosphatidylethanolamine
The lipid environment, including the presence of specific lipids like DMPE, is crucial for the proper structure and function of membrane proteins. mdpi.comnih.gov These interactions can range from direct, specific binding to more general effects on the physical properties of the membrane. nih.gov
Integral membrane proteins are permanently embedded within the lipid bilayer, and their stability and conformational state are highly dependent on the surrounding lipid environment. nih.govwikipedia.org The hydrophobic core of the membrane provides a suitable environment for the nonpolar regions of these proteins. nih.gov
Research on the outer membrane protein A (OmpA) has shown that the lipid composition of the membrane significantly impacts its folding and stability. In asymmetric liposomes containing DMPE and dimyristoyl-phosphatidylglycerol (DMPG), the addition of DMPE to the outer leaflet of DMPG liposomes was found to accelerate the folding of OmpA and stabilize the inserted protein. nih.gov This effect is comparable to that observed with dimyristoyl-phosphatidylcholine (DMPC), another neutral lipid, suggesting that the neutral charge of DMPE plays a key role in this process. nih.gov
| Protein | Lipid Environment | Observed Effect of DMPE | Reference |
|---|---|---|---|
| Outer membrane protein A (OmpA) | Asymmetric DMPE/DMPG liposomes | Accelerated folding and increased stability when DMPE is in the outer leaflet. | nih.gov |
Peripheral membrane proteins associate transiently with the membrane surface through various interactions, including electrostatic and hydrophobic forces. wikipedia.orgnih.gov The lipid composition of the membrane plays a significant role in the recruitment and function of these proteins. nih.gov
Furthermore, the activity of some peripheral enzymes that act on lipid substrates can be affected by the presence of DMPE. wikipedia.org The lipid environment can influence the protein's conformation and its proximity to its substrate within the membrane. wikipedia.org
Specificity of Dimyristoylphosphatidylethanolamine-Protein Binding Sites
The interaction between lipids and proteins is not always nonspecific; in many cases, specific binding sites for certain lipids exist on the protein surface. nih.govnih.gov
Studies have shown that even weak electrostatic interactions can be significant for the binding of peripheral membrane proteins. nih.gov While strong electrostatic attraction to anionic lipids is a common mechanism, interactions with zwitterionic lipids like DMPE can also contribute to the specificity of binding. nih.gov These interactions, in concert with other forces, help to correctly position the protein at the membrane interface. nih.gov
The process of inserting and folding a protein into a lipid bilayer is a complex energetic landscape. nih.govnih.gov The properties of the lipids, including DMPE, can significantly influence this process. nih.gov
The "two-stage model" of membrane protein folding suggests that the initial insertion of transmembrane helices is followed by their association within the bilayer. capes.gov.br The hydrophobic effect is a major driving force for the insertion of apolar protein segments into the membrane. nih.gov
Research on OmpA folding has demonstrated that the lipid environment, including the presence of DMPE, can modulate the kinetics and efficiency of folding. nih.gov The composition of the lipid bilayer affects the stability of the inserted protein, highlighting the role of specific lipid-protein interactions in achieving the final, functional conformation. nih.gov
Enzymatic Activities Associated with Dimyristoylphosphatidylethanolamine Metabolism and Modification
The cellular lipid composition is dynamically maintained through the action of various enzymes that synthesize, degrade, and modify lipids. nih.govnih.gov
While specific enzymes that exclusively metabolize DMPE are not extensively detailed in the provided context, the general classes of enzymes that act on phospholipids (B1166683) are relevant. Phospholipases are enzymes that hydrolyze phospholipids, and their activity can be influenced by the specific type of phospholipid present. wikipedia.org For example, phospholipase A2 specifically hydrolyzes the fatty acid at the sn-2 position of glycerophospholipids.
Furthermore, enzymes involved in the synthesis of phosphatidylethanolamine (B1630911) would be responsible for producing DMPE if myristic acid is the available fatty acid. The enzymes responsible for modifying the headgroup of phospholipids, such as methyltransferases that can convert phosphatidylethanolamine to phosphatidylcholine, also play a role in determining the final lipid composition of a membrane. nih.gov
| Enzyme Class | General Function | Potential Relevance to DMPE |
|---|---|---|
| Phospholipases | Hydrolyze phospholipids | Could potentially degrade DMPE |
| Acyltransferases | Transfer fatty acyl groups | Involved in the synthesis of DMPE by attaching myristoyl chains |
| Methyltransferases | Transfer methyl groups | Could modify the ethanolamine (B43304) headgroup of DMPE |
Phosphatidylethanolamine Glycation and its Impact on Lipid-Protein Affinity and Protein Thermal Stability
Non-enzymatic glycation, the covalent attachment of sugar molecules like glucose to proteins or lipids, is a process implicated in aging and the pathophysiology of diabetes. The amine group in the headgroup of phosphatidylethanolamines is a potential target for glycation. Research into the effects of PE glycation on the interactions between membrane proteins and lipids has revealed significant consequences for protein affinity and stability.
Studies using the plasma-membrane Ca²⁺-ATPase (PMCA) as a model membrane protein have shown that the glycation of surrounding phospholipids, specifically phosphatidylethanolamine, leads to a marked decrease in the affinity between the protein and the lipids. nih.gov Interestingly, the direct glycation of the protein itself does not produce the same effect on lipid affinity. This suggests that the modification of the lipid environment is a key factor in altering these interactions. nih.gov
Furthermore, the glycation of phosphatidylethanolamine has a destabilizing effect on membrane proteins. It has been demonstrated that PE glycation can reduce the thermal stability of PMCA by approximately 30%. nih.gov This suggests that the presence of glycated aminophospholipids induces structural rearrangements in the protein, rendering it more susceptible to thermal unfolding. This phenomenon is not limited to PMCA, as similar effects on lipid affinity have been observed with other membrane proteins, indicating that it may be a common mechanism. nih.gov In conditions of hyperglycemia, the glycation of membrane lipids could therefore lead to significant changes in the structure and stability of membrane proteins, potentially compromising the normal functioning of cellular membranes. nih.gov
Table 1: Effect of Phosphatidylethanolamine Glycation on Membrane Protein Properties
| Parameter | Observation | Impact |
|---|---|---|
| Lipid-Protein Affinity | Significant decrease in affinity between PMCA and surrounding phospholipids post-glycation. nih.gov | Altered membrane protein environment and interactions. |
| Protein Thermal Stability | Approximately 30% decrease in the thermal stability of PMCA. nih.gov | Increased susceptibility of the protein to thermal denaturation and structural changes. nih.gov |
Enzymes Catalyzing Acylation of Dimyristoylphosphatidylethanolamine
The acylation of phosphatidylethanolamines is a crucial process in the biosynthesis and remodeling of membrane phospholipids. This involves the attachment of acyl chains to a lysophospholipid precursor or the N-acylation of the headgroup to form N-acylphosphatidylethanolamines (NAPEs). While specific enzymes that exclusively use Dimyristoylphosphatidylethanolamine as a substrate are not extensively detailed, the enzymatic reactions are carried out by families of acyltransferases with broader specificities.
Two primary pathways for PE acylation are recognized:
Remodeling Pathway (Lands' Cycle): This pathway involves the deacylation of a phospholipid to form a lysophospholipid, followed by reacylation with a different acyl-CoA. The enzymes responsible are lysophospholipid acyltransferases (LPLATs). Several LPLATs have been identified, including lysophosphatidylcholine (B164491) acyltransferases (LPCATs), which have been shown to acylate lysophosphatidylethanolamine (lyso-PE), although sometimes less efficiently than lysophosphatidylcholine. nih.gov This process is vital for maintaining the specific acyl chain composition of membranes. nih.govnih.gov
N-Acylation: This process forms N-acylphosphatidylethanolamine (NAPE), a bioactive lipid that serves as a precursor to N-acylethanolamines (NAEs), a class of signaling molecules. In mammals, NAPE is synthesized by N-acyltransferases which transfer an acyl group from a donor phospholipid, such as phosphatidylcholine, to the primary amine of the PE headgroup. researchgate.net This reaction can be calcium-dependent or independent. NAPE itself can play a protective role in membranes and is found in various tissues. researchgate.netnih.gov
The enzymatic synthesis of specific NAEs can also occur through the direct aminolysis of esters, a reaction catalyzed by enzymes like immobilized Candida antarctica lipase (B570770) (Novozyme 435), which can produce N-acylethanolamines with high yields. nih.gov Furthermore, enzymes like peptidase M20 domain containing 1 (PM20D1) and fatty acid amide hydrolase (FAAH) are known to be involved in the bidirectional synthesis and hydrolysis of N-acyl amino acids, a related class of lipid molecules. elifesciences.org
Therefore, the acylation of Dimyristoylphosphatidylethanolamine, whether at the sn-2 position of a lyso-DMPE precursor or at the headgroup amine, is catalyzed by members of the lysophospholipid acyltransferase or N-acyltransferase families, respectively.
Role of Dimyristoylphosphatidylethanolamine in Fundamental Membrane Dynamics and Cellular Processes
Dimyristoylphosphatidylethanolamine in Membrane Fusion Mechanisms
Membrane fusion is a fundamental process essential for events ranging from neurotransmitter release to viral entry into host cells. This process requires the merging of two separate lipid bilayers into one continuous structure, a feat that involves overcoming significant energy barriers. Lipids like DMPE play a critical, active role in facilitating this process by modulating the physical properties of the membrane.
The ability of DMPE and other phosphatidylethanolamines to promote membrane fusion stems directly from their molecular geometry. The small size of the ethanolamine (B43304) headgroup relative to the cross-sectional area of its two acyl chains gives the molecule a "conical" or "cone" shape. This intrinsic shape is a key biophysical driver for membrane fusion for several reasons:
Promotion of Negative Curvature: In the context of membrane dynamics, lipids with a conical shape, like DMPE, are known as non-bilayer lipids because they can induce negative curvature stress on the membrane. acs.orgnih.gov While a flat bilayer has zero curvature, the intermediate structures required for fusion are highly curved. Specifically, the formation of a "hemifusion stalk"—an early intermediate where the outer leaflets of two opposing membranes merge—requires significant negative curvature. frontiersin.orgresearchgate.net The presence of DMPE in a membrane lowers the energy required to bend the membrane into this intermediate state, thereby facilitating the initiation of fusion. acs.orgfrontiersin.org
Stabilization of Fusion Intermediates: The fusion process proceeds through non-lamellar (non-bilayer) intermediate structures. nih.gov DMPE's propensity to form these structures helps to stabilize the hemifusion stalk, preventing the process from aborting and allowing it to proceed towards the final step of fusion pore opening. nih.govfrontiersin.org Studies have shown that while lipids that promote positive curvature inhibit hemifusion, those with intrinsic negative curvature, like PE, actively promote it. acs.org
Modulation of Lateral Pressure: The shape of lipids within a membrane creates a lateral pressure profile. The inclusion of cone-shaped lipids like DMPE can alter this profile, creating stress that can lower the activation energy for fusion. nih.gov This alteration of the membrane's elastic properties is a critical factor in overcoming the thermodynamic hurdles of fusion. nih.gov
| Biophysical Property | Contribution of DMPE to Membrane Fusion | Supporting Evidence |
| Molecular Shape | Conical shape due to a small headgroup relative to acyl chains. | Cone-shaped lipids are known to be critical determinants for controlling membrane fusion. frontiersin.orgresearchgate.net |
| Membrane Curvature | Induces negative intrinsic curvature in the membrane monolayer. | This property is essential for stabilizing highly curved, non-bilayer fusion intermediates, such as the hemifusion stalk. acs.orgnih.gov |
| Energy Barrier | Lowers the activation energy required for the formation of fusion intermediates. | By favoring the necessary membrane bending, it makes the transition to a fused state more energetically favorable. frontiersin.org |
| Lateral Pressure | Alters the lateral pressure profile within the membrane, creating tension that facilitates lipid rearrangement. | Changes in the lateral pressure profile are directly linked to the modification of membrane fusion kinetics. nih.gov |
The entry of enveloped viruses, such as influenza and HIV, into host cells is a classic example of protein-mediated membrane fusion. Viral fusion proteins undergo dramatic conformational changes that bring the viral envelope and the host cell membrane into close contact. nih.govnih.gov However, the lipid composition of these membranes is not merely a passive scaffold; it is an active participant in the fusion process.
Research has revealed that the envelopes of many viruses are specifically enriched in certain lipids, including phosphatidylethanolamine (B1630911). nih.gov For instance, detailed lipidomic analyses of influenza virus particles have shown that PE is the dominant phospholipid class, a stark contrast to the host cell plasma membrane where phosphatidylcholine is typically more abundant. nih.gov This PE enrichment is believed to be crucial for infectivity precisely because it facilitates membrane fusion.
The mechanism involves the following contributions:
Facilitating Hemifusion: The high concentration of PE in the viral envelope and/or the target host membrane promotes the formation of the initial hemifusion stalk. The viral fusion protein provides the force to bring the membranes together, while the PE lipids provide the necessary flexibility and curvature stress to allow the outer leaflets to merge. nih.govmdpi.com
Working with Fusion Peptides: Viral fusion proteins contain "fusion peptides," which are short, hydrophobic segments that insert into the target membrane. nih.govfrontiersin.org The presence of PE can influence the local membrane environment, potentially enhancing the interaction of these fusion peptides with the bilayer and promoting the necessary lipid rearrangements for fusion to proceed. nih.gov While PE is critical for initiating fusion by forming the stalk, some studies suggest it may inhibit the final step of fusion pore formation, highlighting the complex and stage-specific roles of lipids in this process. nih.gov
Dimyristoylphosphatidylethanolamine in Membrane Fission and Vesicle Formation
Membrane fission, the process of dividing one membrane into two, is the topological reverse of fusion and is equally vital for cellular function, particularly in vesicle formation during endocytosis and intracellular trafficking. nih.gov This process requires the generation of high positive curvature at the neck of a budding vesicle, leading to its eventual scission from the parent membrane.
The key protein machinery driving this process in many cellular contexts is the large GTPase, dynamin. nih.gov Dynamin polymerizes into a helical collar around the neck of a budding vesicle. nih.gov Through GTP hydrolysis, dynamin is thought to constrict and elongate this collar, generating the mechanical force needed to sever the membrane neck. nih.govnus.edu.sgnus.edu.sg
Interleaflet Transport and Translocation of Phosphatidylethanolamines (Flip-Flop, Scramblases)
The lipid bilayer is asymmetric, with different lipid compositions in the inner (cytoplasmic) and outer (exoplasmic) leaflets. This asymmetry is crucial for cell signaling and function. researchgate.net Phosphatidylethanolamine is typically concentrated in the inner, cytoplasmic leaflet of the plasma membrane. This distribution is established and maintained by specialized protein transporters, as the spontaneous, unaided translocation of a phospholipid from one leaflet to the other (a process known as "flip-flop") is extremely slow, with half-times that can range from hours to days. nih.govarxiv.org
Two main classes of proteins regulate the transmembrane distribution of DMPE and other PEs:
Flippases: These are ATP-dependent transporters, specifically P4-type ATPases, that actively move aminophospholipids, including PE and phosphatidylserine (B164497) (PS), from the outer leaflet to the inner leaflet. researchgate.netnih.gov This activity is responsible for establishing and maintaining the high concentration of PE on the cytoplasmic side of the plasma membrane. This process requires energy from ATP hydrolysis to move the polar headgroup of the lipid across the hydrophobic core of the bilayer. youtube.com
Scramblases: Unlike flippases, scramblases are ATP-independent and facilitate bidirectional, non-specific movement of phospholipids (B1166683) between the two leaflets. nih.gov Their activity leads to a collapse of membrane asymmetry. Scramblases are typically inactive but can be triggered by specific cellular signals, such as an increase in intracellular calcium or signals associated with apoptosis (programmed cell death). nih.govresearchgate.net When activated, they allow lipids like PE to rapidly move to the outer leaflet, which can itself act as a signal to other cells.
The transport of PE is therefore a tightly regulated process, essential for cellular homeostasis. Flippases work continuously to build asymmetry, while scramblases can rapidly dissipate it in response to specific physiological cues.
| Transporter Type | Mechanism | Substrate Example | Function Regarding PE | Reference(s) |
| Flippase | Active transport (ATP-dependent) | ATP11C (a P4-ATPase) | Moves PE from the outer to the inner leaflet, establishing membrane asymmetry. | researchgate.netnih.gov |
| Scramblase | Facilitated diffusion (ATP-independent) | Xkr8, TMEM16F | Allows bidirectional movement of PE, collapsing asymmetry upon activation (e.g., by Ca²⁺ or apoptotic signals). | nih.govresearchgate.net |
| Spontaneous Flip-Flop | Passive diffusion | Any phospholipid | Extremely slow, unaided movement across the bilayer; reinforces the need for protein transporters. | nih.govarxiv.org |
Advanced Methodologies and Model Systems for Studying Dimyristoylphosphatidylethanolamine
Liposome and Vesicle-Based Model Membrane Systems
Liposomes and vesicles are self-assembled spherical structures composed of one or more lipid bilayers, which serve as excellent models for cellular membranes. nih.govnih.gov They can be tailored in terms of size, lamellarity (number of bilayers), and lipid composition to mimic various aspects of biological membranes. nih.govnih.gov
Liposomes containing DMPE can be prepared using various techniques, each yielding vesicles with distinct characteristics in terms of size and lamellarity. nih.govnih.govstratech.co.uk
Multilamellar Vesicles (MLVs): These are the simplest to prepare and consist of multiple concentric lipid bilayers, much like an onion. nih.govstratech.co.uk The thin-film hydration method, also known as the Bangham method, is the most common technique for MLV preparation. nih.govnih.gov This involves dissolving the lipids (including DMPE) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer. nih.govresearchgate.net The resulting MLVs are typically heterogeneous in size. mnba-journal.com
Small Unilamellar Vesicles (SUVs): These are typically less than 100 nm in diameter and consist of a single lipid bilayer. nih.gov SUVs are often prepared from MLV suspensions by sonication (using either a bath or probe sonicator) or by the French press extrusion method. nih.govstratech.co.uk The ethanol (B145695) injection method, where a lipid solution in ethanol is rapidly injected into an aqueous phase, can also produce SUVs. nih.govnih.gov
Large Unilamellar Vesicles (LUVs): These are also single-bilayer vesicles but are larger than SUVs, typically ranging from 100 nm to 1000 nm in diameter. nih.gov The extrusion method, where MLVs are repeatedly forced through a polycarbonate membrane with a defined pore size, is a common and effective way to produce LUVs with a relatively uniform size distribution. nih.govstratech.co.ukiastate.edu The ether injection method, which involves the slow injection of a lipid solution in ether into a heated aqueous phase, also yields LUVs. nih.gov
Giant Unilamellar Vesicles (GUVs): With diameters exceeding 1 µm, GUVs are large enough to be observed with light microscopy. nih.gov Electroformation is a widely used method for GUV preparation, where a lipid film deposited on electrodes is hydrated in the presence of an AC electric field. mnba-journal.com
Table 1: Common Methods for Preparing DMPE-Containing Liposomes
| Liposome Type | Common Preparation Methods | Typical Size Range | Lamellarity |
| MLV | Thin-film hydration | > 0.5 µm | Multilamellar |
| SUV | Sonication, French press, Ethanol injection | < 100 nm | Unilamellar |
| LUV | Extrusion, Ether injection, Reverse-phase evaporation | 100–1000 nm | Unilamellar |
| GUV | Electroformation, Gentle hydration | > 1 µm | Unilamellar |
Once prepared, the characterization of these liposomes is essential to ensure their suitability for specific studies. nih.govresearchgate.net Key parameters to be analyzed include:
Biological membranes exhibit lipid asymmetry, where the lipid composition of the inner and outer leaflets of the bilayer differs. researchgate.netnih.gov Recreating this asymmetry in model systems is crucial for a more accurate representation of cellular membranes. nih.gov Asymmetric vesicles containing DMPE can be prepared using several methods.
One common approach involves the use of lipid exchange proteins or cyclodextrins. nih.govmdpi.com For example, a cyclodextrin-catalyzed exchange process can be used to selectively replace lipids in the outer leaflet of pre-formed vesicles with other lipids, thereby creating an asymmetric distribution. nih.gov Another method utilizes enzymes, such as phospholipase D, which can modify the headgroups of lipids exclusively in the outer leaflet of vesicles, leading to the formation of asymmetric bilayers. nih.gov
The properties of asymmetric DMPE-containing bilayers can be significantly different from their symmetric counterparts. For instance, the inclusion of DMPE in a bilayer can affect the rate of transbilayer movement (flip-flop) of other lipids. Studies have shown that the presence of 10-30 mol% DMPE in dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers can slow the flip-flop of DMPC by at least tenfold in the liquid-crystalline phase. nih.govosti.gov This effect is attributed to changes in the packing and defect formation within the bilayer. osti.gov The unique properties of asymmetric bilayers are thought to play a significant role in various cellular processes, including membrane fusion and cell signaling. nih.gov
Planar Lipid Bilayers and Monolayers
Planar lipid bilayers and monolayers provide well-defined, two-dimensional systems for studying the interfacial properties of lipids like DMPE.
A lipid monolayer can be formed at an air-water or oil-water interface, providing a simplified model of a single leaflet of a biological membrane. The behavior of these monolayers can be studied using a Langmuir trough, which allows for the control and measurement of the surface pressure as a function of the area per molecule.
Studies on mixed monolayers of DMPE and other lipids, such as perfluorocarboxylic acids, have provided insights into their miscibility and interactions at the molecular level. nih.gov By measuring surface pressure-area and surface potential-area isotherms, the miscibility of the components can be evaluated. nih.gov Techniques like fluorescence microscopy and atomic force microscopy can be used to visualize the phase behavior and domain formation within the monolayer. nih.gov Research has shown that the miscibility of DMPE with other molecules in a monolayer depends on factors like the chain lengths of the constituent lipids and the nature of their polar headgroups. nih.gov
Supported lipid bilayers (SLBs) and tethered bilayer lipid membranes (tBLMs) are model membrane systems where a planar lipid bilayer is assembled on a solid support. nih.govfrontiersin.org These systems are highly stable and are amenable to a wide range of surface-sensitive analytical techniques. nih.govfrontiersin.org
Supported Lipid Bilayers (SLBs): SLBs are typically formed by the fusion of liposomes onto a hydrophilic solid substrate like silica (B1680970) or mica. nih.govresearchgate.net While phosphatidylethanolamine (B1630911) (PE), including DMPE, can be difficult to incorporate at high concentrations due to its tendency to form curved structures, studies have shown that high-quality SLBs with significant amounts of PE can be formed. nih.govresearchgate.netwpmucdn.com The key is to use lipids with fewer sites of unsaturation and shorter saturated chains, which helps to maintain the membrane in a fluid phase and minimize curvature. nih.govresearchgate.net
Tethered Bilayer Lipid Membranes (tBLMs): In tBLMs, the lipid bilayer is separated from the solid support by a "tether," which is a molecule that anchors the membrane to the surface while providing a space between the bilayer and the substrate. nih.govmdpi.comuts.edu.au This architecture provides high electrical resistance and long-term stability, making tBLMs suitable for studying ion channels and other transport proteins. nih.govuts.edu.au DMPE can be incorporated into the distal (non-tethered) leaflet of tBLMs, which are often formed using Langmuir-Blodgett and Langmuir-Schaefer transfers. mdpi.com This allows for the creation of asymmetric bilayers where the composition of the two leaflets can be precisely controlled. mdpi.com
Immobilized Artificial Membranes (IAMs) are a type of chromatographic stationary phase where a monolayer of phospholipids (B1166683) is covalently bonded to a solid support, typically silica particles. uiuc.edunih.gov This creates a surface that mimics the environment of a biological membrane. uiuc.edunih.gov IAM chromatography is a powerful tool for studying the interactions of drugs and other molecules with lipid membranes. nih.govnih.gov
While phosphatidylcholine is the most common lipid used in IAMs, other phospholipids, including DMPE, can be incorporated to create more specialized membrane mimetic surfaces. The retention of a compound on an IAM column is related to its partitioning into the lipid monolayer, providing a measure of its membrane affinity. nih.gov This technique has been successfully used to predict the permeability of drugs across biological barriers and to screen for potential drug-membrane interactions. nih.govnih.gov
Spectroscopic and Calorimetric Approaches in Dimyristoylphosphatidylethanolamine Research
A variety of sophisticated biophysical techniques are employed to elucidate the structure, dynamics, and interactions of Dimyristoylphosphatidylethanolamine (DMPE) within model membrane systems. These methods provide critical insights into the behavior of this important phospholipid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Dynamics and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-resolution information about the structure and dynamics of molecules. nih.gov In the context of DMPE research, both solid-state and solution NMR methods are utilized to probe the behavior of DMPE in lipid bilayers, which mimic biological membranes far more realistically than detergents. nih.gov
Solid-state NMR, particularly using magic-angle spinning (MAS), can provide a wealth of structural data, including inter-atomic distances, backbone torsion angles, and side-chain conformations. nih.gov This technique is ideal for studying anisotropically mobile molecules like those in lipid membranes. nih.gov By aligning lipid membranes, for instance on glass plates, researchers can determine the orientation and depth of insertion of molecules within the bilayer. nih.gov
Deuterium (²H) NMR is a particularly valuable tool for studying membrane dynamics. In one study, ²H NMR was used to investigate the differently bound water molecules in a fully hydrated DMPE-D₂O system. By measuring the spin-lattice relaxation time (T₁), researchers could distinguish between bulk water and freezable interlamellar water at various temperatures. nih.gov At 5°C, three distinct water components were identified with T₁ values of approximately 20, 100, and 200 ms, corresponding to different levels of interaction with the DMPE headgroups. nih.gov
Proton (¹H) NMR has been employed to study the interactions of various drugs with model membranes containing phospholipids like dipalmitoylphosphatidylcholine (DPPC), providing insights that are applicable to DMPE systems. These studies reveal how drug molecules position themselves near the membrane interface and interact with the lipid headgroups and acyl chains. researchgate.net
The combination of different NMR techniques allows for a comprehensive characterization of membrane protein structure and dynamics within a lipid environment, detailing everything from large-scale rotational diffusion to local side-chain movements. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for DMPE Fluidity
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that detects molecules with unpaired electrons. mdpi.com When combined with site-directed spin labeling (SDSL), EPR becomes a powerful tool for investigating the structural dynamics and fluidity of membrane systems, including those containing DMPE. mdpi.com
The core principle of this method involves introducing a stable nitroxide radical (a spin label) at a specific site within the lipid molecule or an interacting protein. The EPR spectrum of this spin label is highly sensitive to its local environment, including its mobility and the polarity of its surroundings. Changes in the EPR spectrum can therefore provide detailed information about membrane fluidity. mdpi.com
For instance, the rotational correlation time (τ) of a spin probe, which can be calculated from the EPR spectrum, is a direct measure of the local viscosity. An increase in τ indicates a decrease in membrane fluidity. mdpi.com Studies have shown that the introduction of charged dopant molecules can significantly alter membrane fluidity, with the effect being most pronounced at low concentrations. mdpi.com
Different types of spin labels can be used to probe different regions of the membrane. For example, fatty acid spin-labels like 5-nitroxide stearate (B1226849) (5-NS) and 16-nitroxide stearate (16-NS) can be used to determine the order parameter (S) and the peak height ratio (h₀/h₋₁), respectively, which are both indicators of membrane fluidity. libretexts.org Higher values for these parameters correspond to lower membrane fluidity. libretexts.org
Advanced EPR techniques, such as pulsed EPR and W-band (94 GHz) EPR, offer enhanced sensitivity and can provide more detailed information on the depth-dependent dynamic organization of the membrane, even with very small sample volumes. nih.gov Double Electron-Electron Resonance (DEER) is a pulsed EPR technique that can measure long-range distances (20-80 Å) between two spin labels, providing valuable structural constraints for membrane proteins within a lipid bilayer. memtein.com
Fluorescence Spectroscopy and Fluorescence Resonance Energy Transfer (FRET) with DMPE Probes
Fluorescence spectroscopy is a highly sensitive technique used to study the structure and dynamics of lipid membranes. It often involves the use of fluorescent probes that are incorporated into the membrane. youtube.com The fluorescence properties of these probes, such as their emission spectrum and lifetime, are sensitive to the local environment, providing information about membrane polarity, fluidity, and phase behavior. researchgate.netnih.gov
One commonly used probe is Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene). When incorporated into a lipid bilayer, Laurdan's emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to the lipid packing and fluidity. This spectral shift is quantified by the Generalized Polarization (GP) value. researchgate.net A higher GP value indicates a more ordered, gel-like phase, while a lower GP value corresponds to a more fluid, liquid-crystalline phase. researchgate.netresearchgate.net The temperature dependence of the Laurdan GP value can be used to monitor phase transitions in lipid vesicles. researchgate.net
Fluorescein-DMPE is another fluorescent probe specifically designed for studying phospholipid bilayers. It is sensitive to both the local electrostatic potential and pH. This probe can be used in various applications, including monitoring proton release kinetics and membrane potential generation in proteoliposomes.
Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorescent molecules (a donor and an acceptor). youtube.com In the context of DMPE research, FRET can be used to study the interactions between lipids and other molecules, such as proteins or drugs. For example, the FRET pair CC2-DMPE/DiSBAC₂(3) has been used to monitor the generation of membrane potentials in proteoliposomes embedded in planar lipid bilayers. FRET-based probes have also been developed to detect the activity of enzymes that modify lysine (B10760008) residues, a process that can be studied in the context of a lipid membrane. nih.gov
By using these fluorescent probes and techniques, researchers can gain valuable insights into the organization and dynamics of DMPE-containing membranes and their interactions with other biomolecules.
Differential Scanning Calorimetry (DSC) for Thermotropic Analysis of DMPE Systems and Interactions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermotropic phase behavior of lipid systems. nih.govwikipedia.org It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of the temperature, enthalpy (ΔH), and cooperativity of phase transitions. technologynetworks.comtudelft.nl
For pure DMPE, DSC can be used to observe its characteristic phase transitions. For instance, well-hydrated DMPE can exhibit a subgel phase that transforms into a lamellar beta (Lβ) phase around 40°C, which then melts into the liquid crystalline (Lα) phase at approximately 52°C. nih.gov Poorly hydrated DMPE, on the other hand, may form a high-melting phase that transitions to the Lα phase at a higher temperature. nih.gov
DSC is particularly powerful for studying the interactions of DMPE with other molecules, such as other lipids, proteins, or drugs. nih.govresearchgate.net By observing changes in the phase transition temperature (Tm) and enthalpy, one can infer the nature and extent of these interactions. For example, the miscibility of DMPE with other phospholipids, like dimyristoylphosphatidic acid (DMPA), can be investigated by analyzing the phase diagrams constructed from DSC data at different molar ratios and pH values. researchgate.netresearchgate.net The shape of the DSC thermograms can indicate whether the lipids mix ideally or if phase separation and domain formation occur. researchgate.netresearchgate.net
Furthermore, DSC is widely used to study how drugs interact with and penetrate lipid bilayers. nih.govresearchgate.net The incorporation of a drug into a DMPE membrane can lead to a broadening of the phase transition, a shift in the transition temperature, or the appearance of new thermal events, providing insight into the drug's location and effect on membrane structure. researchgate.netresearchgate.net
Below is a table summarizing the phase transition temperatures of DMPE under different hydration conditions as determined by DSC.
| DMPE Hydration Condition | Phase Transition | Transition Temperature (°C) |
| Well-hydrated | Subgel to Lβ | ~40 |
| Well-hydrated | Lβ to Lα | ~52 |
| Poorly hydrated | Gel to Lα | ~49 |
| Poorly hydrated | High-melting phase to Lα | ~55 |
This data is compiled from a study on the metastability of DMPE. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy in DMPE Membrane Interaction Studies
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure, conformation, and environment of molecules by measuring the absorption of infrared radiation. heraldopenaccess.us In the study of DMPE-containing membranes, FTIR is a valuable tool for investigating lipid structure, hydration, and interactions with other molecules. nih.govmdpi.com
The FTIR spectrum of a lipid membrane contains characteristic bands corresponding to the vibrations of different functional groups within the phospholipid molecules. mdpi.com For example, the C-H stretching vibrations of the acyl chains (in the 2800-3000 cm⁻¹ region) are sensitive to the conformational order and packing of the lipid tails. mdpi.comnih.gov A shift in the position of the symmetric and asymmetric CH₂ stretching bands to higher wavenumbers indicates an increase in membrane fluidity or disorder. researchgate.net
The phosphate (B84403) group (PO₂⁻) of the phospholipid headgroup also gives rise to characteristic asymmetric and symmetric stretching vibrations (around 1220-1240 cm⁻¹ and 1080-1090 cm⁻¹, respectively). heraldopenaccess.usresearchgate.net The positions of these bands are sensitive to hydration and hydrogen bonding interactions at the membrane interface. researchgate.net
FTIR has been used to study the metastability of DMPE, revealing differences in the hydration and rigidity of subgel and high-melting phases. nih.gov It is also employed to investigate the interactions of drugs with DMPE bilayers. By analyzing the spectra of the lipid-drug mixture, it is possible to determine if the drug interacts with the phosphate headgroup or the acyl chain region of the DMPE molecules. researchgate.net For instance, the absence of a shift in the PO₂⁻ asymmetric vibration band upon addition of a drug suggests no direct interaction with the phosphate group. researchgate.net
The power of FTIR lies in its ability to provide a global and sensitive analysis of the molecular changes occurring within a membrane system in a non-destructive manner. nih.gov
Microscopy and Imaging Techniques for DMPE-Containing Systems
Microscopy and imaging techniques provide direct visual information about the structure and organization of DMPE-containing systems, from the nanoscale of individual lipid bilayers to the microscale of liposomes and vesicles.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface of materials at the nanometer scale. nih.gov In the context of DMPE research, AFM is used to image supported planar lipid bilayers on substrates like mica. nih.govnih.gov This allows for the direct observation of the morphology of the bilayer, including the formation of domains and defects. capes.gov.br AFM can be performed in air or under physiological conditions, providing insights into the nanomechanical properties of the membrane. nih.govresearchgate.net For example, AFM has been used to image patches and continuous sheets of dipalmitoylphosphatidylethanolamine (DPPE), a close analog of DMPE, and even whole, unfused vesicles bound to the substrate. nih.gov
Fluorescence microscopy is another powerful technique for visualizing DMPE-containing systems. By incorporating fluorescently labeled lipids, such as fluorescein-DMPE, into vesicles or supported bilayers, researchers can observe their distribution and dynamics. Epifluorescence microscopy can confirm the distribution of lipids seen in AFM images. nih.gov Confocal microscopy, combined with techniques like FRET, can be used to study the interaction and fusion of liposomes with model cell membranes. researchgate.net Furthermore, fluorescence microscopy coupled with the use of environment-sensitive probes like Laurdan allows for the imaging of lipid packing and membrane order in different regions of a membrane. nih.govnih.gov Advanced image processing techniques, such as deconvolution, can significantly improve the resolution and precision of these measurements. nih.gov
These microscopy techniques provide complementary information to the spectroscopic and calorimetric methods, offering a more complete picture of the structure and behavior of DMPE in model membrane systems.
Atomic Force Microscopy (AFM) for Membrane Topography and Domains
Atomic Force Microscopy (AFM) has proven to be an invaluable tool for characterizing the topography and domain structure of DMPE-containing model membranes with sub-nanometer resolution. rug.nl This high-resolution imaging technique allows for the direct visualization of hydrated lipid bilayers under near-physiological conditions. uci.edu
In studies of pure DMPE bilayers deposited on mica substrates, AFM has been used to visualize the polar headgroup regions with such clarity that the arrangement of individual molecules within the lipid lattice can be discerned. These investigations have revealed that DMPE bilayers exhibit good long-range orientational order but only short-range positional order, a finding that aligns with data from X-ray and electron diffraction studies. nih.gov The ability to repeatedly scan the same area with minimal force has also allowed for the observation of the membrane's structural integrity. nih.gov
AFM is particularly powerful in elucidating the phase behavior and domain formation in multi-component lipid mixtures containing DMPE. By detecting nanometer-scale height differences that arise from variations in lipid packing, AFM can map the coexistence of different lipid phases, such as liquid-disordered and solid-ordered domains. rug.nl For instance, the introduction of other lipids or molecules can induce the segregation of DMPE into distinct domains, and AFM can track the size, shape, and distribution of these domains. While AFM readily visualizes these topographical changes, a complete interpretation often requires complementary techniques to definitively identify the composition of the observed domains. uci.edu
Brewster Angle Microscopy (BAM) for Monolayer Visualization
Brewster Angle Microscopy (BAM) is a non-invasive optical technique perfectly suited for the visualization of DMPE monolayers at the air-water interface. nih.govnih.gov By exploiting the principle of the Brewster angle, where p-polarized light is not reflected from a pure liquid surface, BAM allows for the direct, real-time observation of the formation and organization of lipid monolayers without the need for fluorescent probes that could potentially perturb the system. nih.govnih.gov
Studies of DMPE monolayers using BAM have provided detailed insights into their phase transitions. For example, as a DMPE monolayer is compressed, BAM can visualize the transition from the liquid-expanded (LE) to the liquid-condensed (LC) phase. This is observed as a distinct change in the reflectivity of the monolayer. nih.gov The technique allows for the direct observation of the formation and growth of solid-phase domains within the liquid monolayer. nih.gov This capability is particularly valuable for studying the influence of various factors, such as subphase composition or the presence of other molecules, on the phase behavior and domain structure of DMPE monolayers. researchgate.net
The combination of BAM with a Langmuir trough, which controls the surface pressure of the monolayer, enables the correlation of the observed microscopic structures with macroscopic thermodynamic properties. nih.gov This provides a comprehensive understanding of the relationship between molecular packing and the physical state of the DMPE monolayer.
Cryo-Electron Tomography (CryoET) for Structural Intermediates
Cryo-Electron Tomography (Cryo-ET) is a powerful imaging technique that allows for the three-dimensional visualization of biological structures in a near-native, hydrated state. libretexts.orgyoutube.com By rapidly freezing samples in vitreous ice, Cryo-ET avoids the artifacts associated with traditional electron microscopy preparation methods like dehydration and staining. youtube.com This makes it an ideal tool for studying the structure of lipid vesicles and other complex lipid assemblies containing DMPE.
While specific Cryo-ET studies focusing solely on pure DMPE vesicles are not extensively documented in the reviewed literature, the technique has been widely applied to investigate the morphology and structure of more complex systems like extracellular vesicles (EVs), which are composed of a variety of lipids, including phosphatidylethanolamines. nih.govresearchgate.netnih.gov These studies have revealed the remarkable heterogeneity in the size and shape of these biological vesicles and have provided detailed views of their lipid bilayer organization. nih.govresearchgate.net
Cryo-ET is particularly valuable for capturing transient structural intermediates that occur during dynamic processes such as vesicle fusion or fission. By imaging a population of vesicles, it is possible to reconstruct a sequence of events and understand the structural transformations that DMPE-containing membranes undergo. For example, Cryo-ET has been used to visualize the complex membrane rearrangements that occur during viral entry and replication, processes where the host cell membranes, rich in various phospholipids, play a crucial role. uu.nl Given its capabilities, Cryo-ET holds significant potential for elucidating the three-dimensional structure of DMPE-containing liposomes and for capturing the fleeting intermediate states in processes like membrane fusion and pore formation.
Total Internal Reflection Fluorescence (TIRF) Microscopy for Membrane Dynamics
Total Internal Reflection Fluorescence (TIRF) Microscopy is a specialized fluorescence imaging technique that selectively excites fluorophores in a very thin region (typically less than 100 nanometers) near a solid-liquid interface. nih.govaps.org This exceptional surface sensitivity makes TIRF microscopy an ideal tool for studying the dynamics of molecules and processes occurring at or near a supported lipid bilayer (SLB) containing DMPE. nih.gov The technique provides high-contrast images with a significantly reduced background fluorescence from the bulk solution, enabling the observation of individual molecular events. aps.orgresearchgate.net
TIRF microscopy has been instrumental in investigating a wide range of membrane phenomena, including the binding of proteins to membranes, the dynamics of membrane-associated proteins, and the kinetics of vesicle fusion with supported bilayers. researchgate.netrsc.org For instance, by labeling either the lipids within a vesicle or the lipids in the SLB, the fusion process can be monitored in real-time. The transfer and subsequent diffusion of fluorescently labeled lipids from a fusing vesicle into the SLB can be tracked, providing detailed information about the kinetics and mechanisms of membrane merger. researchgate.net
Furthermore, TIRF microscopy, often in combination with techniques like Fluorescence Recovery After Photobleaching (FRAP), can be used to quantify the lateral mobility of fluorescently labeled DMPE molecules within a supported bilayer. nih.gov This allows for the characterization of membrane fluidity and the effects of factors such as lipid composition, temperature, or protein binding on the diffusion of DMPE. The high signal-to-noise ratio of TIRF also makes it suitable for single-molecule tracking studies, which can reveal heterogeneities in the membrane and transient confinement of lipid molecules. researchgate.net Recent advancements have also utilized TIRF to monitor the permeation of drug molecules across supported lipid membranes, offering a powerful in vitro model to assess drug-membrane interactions. nih.gov
Computational Approaches and Molecular Simulations of Dimyristoylphosphatidylethanolamine Systems
In parallel with experimental advances, computational modeling and molecular simulations have emerged as indispensable tools for investigating DMPE-containing systems at an atomistic and molecular level of detail. These in silico approaches provide insights that are often inaccessible to experimental techniques alone.
Molecular Dynamics Simulations for Lipid-Protein Interactions and Membrane Properties
Molecular Dynamics (MD) simulations offer a "computational microscope" to probe the intricate interactions between lipids and proteins and to characterize the fundamental properties of lipid bilayers. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the position and velocity of every atom in a DMPE-containing membrane over time, providing a dynamic view of its behavior. rsc.org
A significant application of MD simulations is in the investigation of lipid-protein interactions. nih.govresearchgate.net These simulations can reveal how the presence of a protein alters the local environment of the DMPE molecules and, conversely, how the lipid environment influences the structure and dynamics of the protein. researchgate.net By analyzing the simulation trajectories, researchers can identify specific binding sites for DMPE on a protein's surface, calculate the residence time of lipids at these sites, and understand the energetic basis of these interactions. While direct MD simulation studies focusing exclusively on DMPE-protein interactions are part of a broader research landscape, the principles and methodologies are well-established from studies on similar phospholipids. uci.edunih.govnih.gov
| Simulation Parameter | Typical Value/Observation in Phospholipid Bilayer Simulations | Reference |
| Area per Lipid | Dependent on lipid type, temperature, and force field. | rsc.org |
| Bilayer Thickness | Dependent on acyl chain length and lipid packing. | rsc.org |
| Deuterium Order Parameters (SCD) | Provides a measure of the conformational order of the acyl chains. | nih.gov |
| Headgroup Tilt Angle | Describes the orientation of the lipid headgroup relative to the bilayer normal. | rsc.org |
| Lateral Diffusion Coefficient | Characterizes the rate of lipid movement within the plane of the membrane. | rsc.org |
Coarse-Grained Molecular Dynamics Studies of Vesicle Formation and SLB Deposition
While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small system sizes and short timescales. To overcome these limitations, coarse-grained (CG) molecular dynamics simulations are employed. In the CG approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. rug.nlmdpi.com
CGMD simulations have been particularly powerful in studying large-scale phenomena such as the self-assembly of lipids into vesicles and the deposition of vesicles onto solid supports to form SLBs. rug.nlresearchgate.net Simulations can track the spontaneous aggregation of DMPE and other lipids from a random distribution in solution into bilayer structures, which then close to form vesicles. rug.nl These simulations have revealed that vesicle formation often proceeds through intermediate structures like bicelles or cup-shaped vesicles. rug.nl The inclusion of different lipid types, such as a percentage of phosphatidylethanolamine, can influence the kinetics of this process. rug.nl
The formation of SLBs from vesicle fusion is another complex process that has been successfully modeled using CGMD. researchgate.net These simulations can elucidate the different pathways of vesicle deposition, which can range from the adsorption of intact vesicles to their rupture and the formation of a planar bilayer. researchgate.net The interactions between the vesicles, the support surface, and between the vesicles themselves are critical in determining the outcome of the deposition process. CGMD studies have shown that factors like the charge of the lipids and the support material play a crucial role in SLB formation. researchgate.net While many of these studies use a variety of phospholipids, the insights gained are directly applicable to understanding the behavior of DMPE vesicles in these processes. nih.gov
| Process | Key Insights from Coarse-Grained Simulations | Reference |
| Vesicle Formation | Spontaneous aggregation proceeds through intermediate structures like bicelles. Lipid composition affects the rate of formation. | rug.nl |
| Vesicle Fusion | Can proceed through different pathways, including the formation of a stalk-like intermediate. | nih.gov |
| SLB Deposition | Vesicle adsorption, rupture, and bilayer formation are influenced by lipid-support and inter-vesicle interactions. | researchgate.net |
Bioinformatics Databases for Lipid-Protein Interactions
The study of Dimyristoylphosphatidylethanolamine (DMPE) and its interactions with proteins is significantly enhanced by a variety of bioinformatics databases. These resources provide curated information on lipid structures, metabolic pathways, and experimentally observed or predicted molecular interactions. They serve as foundational tools for researchers to formulate hypotheses, analyze high-throughput data, and understand the structural and functional context of lipid-protein binding.
Key databases in the field of lipidomics and protein interactions offer extensive data that can be leveraged for studying DMPE. These platforms aggregate information from experimental studies, computational predictions, and literature curation, providing a comprehensive view of individual lipids and their biological roles.
Major Lipid-Centric Databases
Several specialized databases are dedicated to the systematic cataloging of lipids, including detailed entries for specific molecules like DMPE.
LIPID MAPS® Structure Database (LMSD) : As an authoritative and globally recognized repository, LIPID MAPS® provides a detailed entry for 1,2-Dimyristoyl-sn-glycero-3-PE (DMPE). lipidmaps.org The database assigns a unique LIPID MAPS ID (LMGP02010352) and offers comprehensive information, including its systematic and common names, molecular formula (C33H66NO8P), and exact mass. lipidmaps.orgnih.gov Researchers can access detailed structural information, such as SMILES and InChI strings, and calculated physicochemical properties. lipidmaps.org The database also cross-references DMPE to other significant resources like PubChem (CID 9852308) and SwissLipids (SLM:000034918). lipidmaps.org The platform's powerful search capabilities allow users to retrieve data based on name, mass, or chemical formula, making it a primary resource for initial characterization and data retrieval for DMPE. nih.gov
SwissLipids : This knowledgebase provides a hierarchical classification of lipids and links them to metabolic pathways, enzymes, and interacting proteins. expasy.orgnih.gov SwissLipids includes an entry for DMPE, integrating it into its extensive lipid classification system and linking it to experimental data from the literature. lipidmaps.orgresearchgate.net The platform is designed to bridge the gap between mass spectrometry-based lipid identifications and the biological context of these molecules. nih.govnih.gov Its curated data on lipid structures, enzymatic reactions, and subcellular locations are invaluable for researchers investigating the metabolic and functional roles of DMPE. researchgate.net
The table below summarizes the key identifiers and structural information for Dimyristoylphosphatidylethanolamine available in these major lipid databases.
| Database | Identifier | Molecular Formula | InChIKey |
| LIPID MAPS | LMGP02010352 | C33H66NO8P | NEZDNQCXEZDCBI-WJOKGBTCSA-N |
| PubChem | 9852308 | C33H66NO8P | NEZDNQCXEZDCBI-WJOKGBTCSA-N |
| SwissLipids | SLM:000034918 | C33H66NO8P | NEZDNQCXEZDCBI-WJOKGBTCSA-N |
| HMDB | HMDB0008821 | C33H66NO8P | NEZDNQCXEZDCBI-WJOKGBTCSA-N |
Databases for Lipid-Protein and Protein-Protein Interactions
While lipid-centric databases provide foundational information on DMPE, other databases focus specifically on the interactions between molecules, which are critical for understanding its biological function.
BioDolphin : A comprehensive database focused on lipid-protein binding interactions, BioDolphin contains a vast number of interaction entries curated from the Protein Data Bank (PDB). nih.gov While not exclusively focused on membrane proteins, it includes a wide range of lipid-binding proteins. nih.gov The database allows users to search for interactions based on the identity of the lipid or protein and provides 3D visualizations of the binding complexes. nih.gov Although a direct search for "Dimyristoylphosphatidylethanolamine" in the general description does not yield immediate results, its classification system, based on LIPID MAPS, and its extensive collection of glycerophospholipid interactions suggest that it is a valuable tool for identifying potential protein partners of DMPE. nih.gov Researchers can leverage its search functionalities to query for proteins known to interact with phosphatidylethanolamines and then narrow down the results based on structural or experimental data.
STRING : This database is a widely used resource for exploring protein-protein interaction networks. While its primary focus is not on lipid-protein interactions, it can be an invaluable tool for contextualizing the potential protein partners of DMPE. Once a protein interacting with DMPE is identified, STRING can be used to explore its network of known and predicted interactions, revealing potential functional pathways and complexes that may be modulated by the lipid.
iPPI-DB : This database specializes in modulators of protein-protein interactions, containing information on small molecules that affect these interactions. For researchers investigating how DMPE might influence protein complex formation, iPPI-DB can serve as a reference for understanding the types of molecules that can occupy protein-protein interfaces.
The utilization of these databases is a critical step in the computational investigation of Dimyristoylphosphatidylethanolamine. They provide the necessary data for building structural models, designing molecular dynamics simulations, and generating testable hypotheses about the biological roles of DMPE and its interactions with the proteome.
Future Directions and Emerging Research Avenues in Dimyristoylphosphatidylethanolamine Studies
Development of Novel Dimyristoylphosphatidylethanolamine-Based Research Tools and Probes
The development of novel research tools and probes derived from DMPE is a key area of future research. These tools are instrumental in probing the dynamic and complex environment of lipid bilayers.
One promising avenue is the creation of fluorescently labeled DMPE analogs. For instance, rhodamine-labeled DMPE (Rh-DMPE) has been utilized in Förster Resonance Energy Transfer (FRET) studies to investigate phase separation and domain formation in lipid membranes. researchgate.net These probes allow for the direct visualization and quantification of lipid organization and dynamics. Future work will likely focus on developing probes with improved photophysical properties, such as greater photostability and sensitivity to their local environment, to provide even more detailed information about membrane structure and function. The use of coumarin-based fluorescent probes, like N-(6-Chloro-7-hydroxycoumarin-3-carbonyl)-dimyristoylphosphatidylethanolamine (CC2-DMPE), in conjunction with other dyes, has been demonstrated in ion channel screening assays to monitor membrane potential changes. nih.gov
Beyond fluorescent probes, the synthesis of DMPE derivatives with specific functionalities will enable new experimental approaches. For example, DMPE can be modified with spin labels for use in Electron Spin Resonance (ESR) spectroscopy to study membrane fluidity and protein-lipid interactions. researchgate.net The development of photoactivatable or chemically-reactive DMPE analogs could allow for time-resolved studies of lipid trafficking and interactions within the membrane. These advanced probes will be crucial for dissecting the roles of specific lipids in cellular processes. nih.gov
Integration of Advanced Experimental and Computational Approaches for Comprehensive DMPE System Analysis
To gain a more complete understanding of DMPE-containing systems, the integration of advanced experimental techniques with sophisticated computational modeling is essential. This synergistic approach allows for the validation of experimental findings and provides molecular-level insights that are often inaccessible through experiments alone.
Advanced Experimental Techniques:
Spectroelectrochemistry: Techniques like polarization modulation infrared reflection-absorption spectroscopy (PM-IRRAS) can be used to study the orientation and phase behavior of DMPE in supported lipid bilayers under potential control. acs.org
X-ray Diffraction: This technique provides detailed structural information about the packing and phase of DMPE in model membranes. mdpi.com
Differential Scanning Calorimetry (DSC): DSC is a powerful tool for characterizing the phase transitions of DMPE and its mixtures with other lipids, providing thermodynamic data on their interactions. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to probe the hydration and conformation of the headgroup and acyl chains of DMPE, offering insights into its interactions with other molecules. acs.org
Computational Approaches:
Molecular Dynamics (MD) Simulations: Atomistic and coarse-grained MD simulations are increasingly being used to model the behavior of DMPE in lipid bilayers. nih.govacs.org These simulations can provide detailed information on pore formation, lipid packing, and the interactions of DMPE with peptides and other membrane components. acs.orgnih.govplos.org For example, simulations have been used to investigate the free energy of pore formation in DMPC bilayers, a process relevant to membrane permeabilization. nih.gov
The combination of these experimental and computational methods will enable a multi-scale understanding of DMPE systems, from the molecular level to the macroscopic properties of the membrane.
Elucidation of Complex Interplay between Dimyristoylphosphatidylethanolamine and Other Membrane Components in Biophysical Signaling
Biological membranes are complex mixtures of various lipids and proteins, and the interplay between these components is crucial for cellular signaling. Future research will focus on dissecting the intricate interactions between DMPE and other key membrane molecules.
Interactions with Other Lipids:
The miscibility and phase behavior of DMPE in binary mixtures with other phospholipids (B1166683), such as dimyristoylphosphatidylcholine (B1235183) (DMPC) and dipalmitoylphosphatidylcholine (DPPC), have been a subject of study. acs.orgacs.org Understanding how DMPE interacts with lipids of different headgroup sizes and acyl chain lengths is fundamental to predicting the behavior of more complex membrane models. For instance, studies have shown that DMPE can exhibit complete miscibility with some phospholipids while showing phase separation with others. acs.orgacs.org The interaction of DMPE with cardiolipin (B10847521), a key mitochondrial lipid, has also been investigated to understand its role in mitochondrial membrane organization. nih.gov
Interactions with Peptides and Proteins:
DMPE-containing model membranes are widely used to study the interactions of antimicrobial peptides and other membrane-active proteins. plos.orgnih.gov The presence of DMPE can influence the secondary structure and membrane-disrupting activity of these peptides. plos.orgnih.gov For example, the interaction of the antimicrobial peptide pardaxin (B1611699) with DMPE-containing bilayers has been shown to increase its helicity. plos.org Similarly, the activity of membrane proteins like the envelope stress sensor CpxA is modulated by the presence of phosphatidylethanolamine (B1630911). researchgate.net Future studies will likely employ a combination of experimental and computational approaches to elucidate the specific molecular interactions that govern these processes.
Table of Investigated DMPE Interactions:
| Interacting Molecule | Experimental Technique(s) | Key Findings |
| Antimicrobial Peptide (ΔM2) | ATR-FTIR, CD Spectroscopy | Peptide interaction increased the phase transition temperature of DMPE-containing membranes. nih.gov |
| Deuterated DMPE (d-DMPE) | PM-IRRAS | Differences in molecular orientation persist in planar bilayer structures. acs.org |
| N-myristoylethanolamine (NMEA) | DSC, ESR, 31P-NMR | Investigated miscibility and phase behavior in binary mixtures. researchgate.net |
| Pardaxin (antimicrobial peptide) | Circular Dichroism | Increased helicity of pardaxin in the presence of DMPE bilayers. plos.org |
| Dipalmitoylphosphatidylcholine (DPPC) | Fluorescence Microscopy, DSC, SAXS | Temperature-induced phase separation observed in the presence of a gemini (B1671429) surfactant. acs.org |
| Tetralinoleoyl Cardiolipin | Monolayer Compression | Loss of cardiolipin content decreased the excess area/molecule in mixed monolayers. nih.gov |
Q & A
Q. What experimental techniques are used to determine the phase behavior of dimyristoylphosphatidylethanolamine in lipid bilayers?
Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are key methods for studying phase transitions and miscibility. DSC identifies enthalpy changes during phase transitions, while FTIR detects alterations in lipid acyl chain order and hydrogen bonding . Deuterium Nuclear Magnetic Resonance (²H-NMR) is also employed to analyze dynamic structural changes, such as chain segmental motion in gel phases and interconversion of coexisting lipid phases during transitions .
Q. How does dimyristoylphosphatidylethanolamine influence membrane fluidity compared to other phospholipids?
Fluorescence polarization and ²H-NMR studies reveal that dimyristoylphosphatidylethanolamine exhibits a higher chain order parameter in the fluid phase compared to dimyristoylphosphatidylcholine (DMPC), resulting in reduced membrane fluidity. This is attributed to stronger hydrogen bonding between its smaller ethanolamine headgroups . Phase contrast microscopy and X-ray diffraction further demonstrate distinct metastability in phase transitions, which differ from phosphatidylcholine bilayers .
Q. What methodological considerations are critical when studying DNA interactions with dimyristoylphosphatidylethanolamine in the presence of divalent cations?
Ultrasonic temperature-scanning and X-ray diffraction are used to analyze stoichiometric binding ratios between DNA phosphates and lipid molecules. For example, magnesium ions mediate a 2:1 lipid-to-DNA-phosphate ratio in monolayers, while calcium ions in bulk aggregates show ~5 lipids per nucleotide. Discrepancies in stoichiometry across studies highlight the need for complementary techniques like isothermal titration calorimetry (ITC) to resolve binding energetics .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations elucidate the differential interactions of arginine with dimyristoylphosphatidylethanolamine versus phosphatidylcholine bilayers?
MD simulations reveal that arginine binds deeper into dimyristoylphosphatidylethanolamine bilayers, disrupting hydrogen bonds between lipid headgroups and increasing the area per lipid. In contrast, arginine interacts superficially with phosphatidylcholine, replacing water molecules at the phosphate group without perturbing headgroup cohesion. These findings align with ζ-potential measurements and Förster resonance energy transfer (FRET) data .
Q. What mechanisms explain the reduced transbilayer flip-flop rates of phosphatidylcholine in vesicles containing dimyristoylphosphatidylethanolamine?
Studies using ³H-labeled lipids show that adding 10–30 mol% dimyristoylphosphatidylethanolamine to phosphatidylcholine bilayers slows flip-flop by ≥10-fold in liquid-crystalline phases. This is attributed to tighter packing and reduced lateral compressibility due to hydrogen-bonded ethanolamine headgroups, as demonstrated by entropy/enthalpy calculations of activation energies .
Q. How can contradictory stoichiometric data in DNA–dimyristoylphosphatidylethanolamine complexes be reconciled?
Variations in binding ratios (e.g., 2:1 in monolayers vs. 5:1 in bulk aggregates) arise from differences in experimental models (monolayers vs. bilayers) and cation concentrations. Combining X-ray reflectivity, cryo-electron microscopy, and molecular crowding assays can resolve these discrepancies by correlating lipid packing density with DNA conformation .
Q. What role does dimyristoylphosphatidylethanolamine play in modulating drug–membrane interactions?
X-ray diffraction and fluorescence spectroscopy show that drugs like mefenamic acid preferentially fluidize phosphatidylcholine bilayers, with weaker effects on dimyristoylphosphatidylethanolamine due to its rigid, hydrogen-bonded structure. Scanning electron microscopy (SEM) further links these interactions to erythrocyte shape changes (e.g., stomatocyte formation) .
Q. How does cholesterol affect the dynamic compatibility of N-acyl chains in dimyristoylphosphatidylethanolamine bilayers?
Electron Spin Resonance (ESR) studies with spin-labeled lipids demonstrate that cholesterol disrupts the gel-phase order of dimyristoylphosphatidylethanolamine more readily than phosphatidylcholine. This is attributed to the deeper anchoring of N-acyl chains in the hydrophobic core, which aligns with sn-2 acyl chain positions in mixed bilayers .
Methodological Guidance for Data Interpretation
- Contradictions in Phase Behavior: When DSC thermograms show ideal mixing but X-ray data suggest immiscibility (e.g., dimyristoylphosphatidylethanolamine/cardiolipin systems), apply dual-decay fitting to wide-angle X-ray scattering (WAXS) data to detect coexisting domains .
- Lipid Exchange Kinetics: Use stopped-flow fluorescence or time-resolved small-angle neutron scattering (SANS) to distinguish interbilayer vs. transbilayer movement in vesicles .
- Computational Validation: Cross-validate MD simulations with experimental parameters (e.g., area per lipid, deuterium order parameters) to ensure model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
